D-Allothreonine, ethyl ester
Overview
Description
D-Allothreonine, ethyl ester: is an organic compound with the molecular formula C6H13NO3 It is an ester derivative of D-Allothreonine, an amino acid that is a stereoisomer of threonine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Allothreonine, ethyl ester typically involves the esterification of D-Allothreonine. One common method starts with the racemization of L-threonine using amino acid racemase, followed by the action of L-threonine deaminase to produce D-Allothreonine. The D-Allothreonine is then esterified using ethanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: D-Allothreonine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-Allothreonine and ethanol.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Hydrolysis: D-Allothreonine and ethanol.
Reduction: D-Allothreonine alcohol.
Substitution: D-Allothreonine amides.
Scientific Research Applications
Chemistry: D-Allothreonine, ethyl ester is used as a chiral building block in organic synthesis. It is valuable in the preparation of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein synthesis. It serves as a substrate for threonine aldolases, which are enzymes that catalyze the cleavage and formation of carbon-carbon bonds .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its unique stereochemistry makes it a useful intermediate in the production of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as a precursor for the production of various specialty chemicals .
Mechanism of Action
The mechanism of action of D-Allothreonine, ethyl ester involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for threonine aldolases, the compound undergoes enzymatic cleavage to produce glycine and acetaldehyde. This reaction is crucial in the biosynthesis of certain amino acids and metabolic pathways .
Comparison with Similar Compounds
- L-Allothreonine
- D-Threonine
- L-Threonine
Comparison: D-Allothreonine, ethyl ester is unique due to its specific stereochemistry (2R,3R configuration), which distinguishes it from other threonine isomers. This unique configuration imparts distinct chemical and biological properties, making it valuable in stereoselective synthesis and enzymatic studies .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique stereochemistry and reactivity make it a valuable tool in scientific research and industrial processes
Properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxybutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDLWHHJMGLGD-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308875 | |
Record name | D-Allothreonine, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703395-04-4 | |
Record name | D-Allothreonine, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703395-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allothreonine, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.